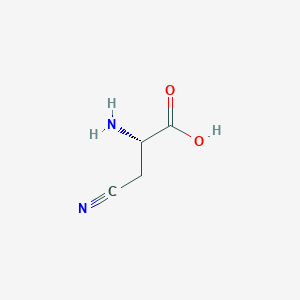
2-amino-N-methylacetamide hydrochloride
Overview
Description
2-Amino-N-methylacetamide hydrochloride is a chemical compound with the CAS Number: 49755-94-4 . It has a molecular weight of 124.57 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl N-[(methylcarbamoyl)methyl]carbamate with hydrochloric acid . This reaction is carried out in dichloromethane at room temperature for 4 hours . The resulting mixture is then concentrated under vacuum to yield this compound as a colorless oil .Molecular Structure Analysis
The InChI code for this compound is 1S/C3H8N2O.ClH/c1-5-3(6)2-4;/h2,4H2,1H3,(H,5,6);1H . The canonical SMILES structure is CNC(=O)CN.Cl .Physical And Chemical Properties Analysis
This compound has a molecular weight of 124.57 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications
Radioreceptor Assays and Beta-Adrenoceptor Antagonists : 2-amino-N-methylacetamide hydrochloride plays a role in radioreceptor assays for measuring serum levels of beta-adrenoceptor antagonists. This is exemplified in the study of cetamolol hydrochloride, where it serves as a crucial component for assessing drug levels in clinical trials (Stern, 1984).
Investigations in High-Temperature Water : The hydrolysis kinetics and mechanisms of N-substituted amides like N-methylacetamide in high-temperature water have been studied. This research is crucial for understanding chemical reactions under varying temperature and pH conditions (Duan, Dai, & Savage, 2010).
IR Spectrum Analysis in Organic Chemistry : The infrared spectrum of amide I, II, and III bands in N-methylacetamide has been analyzed to understand its fine components, contributing to the field of organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).
Solvent Polarity and Amino Acid Transfer : The role of solvent polarity in the free energy of transfer of amino acid side chains from water to N-methylacetamide has been examined, providing insights into the interactions of amino acids with different solvents (Damodaran & Song, 1986).
Protein Folding and Hydrophobic Collapse : Studies have shown that N-methylacetamide and water molecules form clusters, driven by hydrophobic collapse. This finding is significant for understanding protein folding, as it provides a simplified model for the backbone of proteins (Salamatova et al., 2018).
N-Methylacetamide/Water Clusters in Solvents : The structures of N-methylacetamide and water in hydrophobic solvents have been investigated, offering insights into the formation of peptide-water hydrogen bonds and their role in protein folding (Köddermann & Ludwig, 2004).
Noncovalent Bonds in Chemical Interactions : Research has focused on the variety of noncovalent bonds, such as hydrogen bonds and charge transfer interactions, contributing to the binding of N-methylacetamide with S-containing molecules. This study is crucial for understanding molecular interactions in proteins (Adhikari & Scheiner, 2012).
Cation-Amide Binding in Aqueous Solutions : The interaction of alkali cations and alkaline earth dications with the carbonyl group of N-methylacetamide in aqueous solutions has been studied, providing insights into specific ion effects on proteins (Pluhařová et al., 2014).
Mechanism of Action
Mode of Action
It has been used as a transient directing group in the ortho-c (sp3)–h arylation of aromatic aldehydes . This suggests that it may interact with its targets to facilitate chemical reactions, but the exact nature of these interactions and the resulting changes are yet to be elucidated.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-amino-N-methylacetamide hydrochloride. For instance, the compound should be stored in an inert atmosphere at room temperature . .
Biochemical Analysis
Biochemical Properties
2-amino-N-methylacetamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with glycine receptors and enzymes involved in amino acid metabolism. The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which facilitate the binding of this compound to its target molecules .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux. These effects are crucial for understanding the compound’s role in cellular function and its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s ability to form hydrogen bonds and electrostatic interactions with its targets is key to its mechanism of action. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under inert atmosphere and room temperature conditions. Long-term exposure to certain conditions may lead to its degradation, affecting its efficacy and cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes and cofactors that facilitate the conversion of amino acids into other metabolites. These interactions can influence metabolic flux and alter metabolite levels, highlighting the compound’s role in maintaining metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution pattern of this compound can impact its efficacy and cellular effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
properties
IUPAC Name |
2-amino-N-methylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.ClH/c1-5-3(6)2-4;/h2,4H2,1H3,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZNZBKTJDYJKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551055 | |
| Record name | N-Methylglycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49755-94-4 | |
| Record name | N-Methylglycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-N-methylacetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















